molecular formula C16H16F3N7O2S B2642989 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1058457-24-1

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2642989
CAS No.: 1058457-24-1
M. Wt: 427.41
InChI Key: WBIQAJCGSNYVFQ-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Scientific Research Applications

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine include other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-7-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7O2S/c1-24-14-13(22-23-24)15(21-10-20-14)25-6-8-26(9-7-25)29(27,28)12-5-3-2-4-11(12)16(17,18)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIQAJCGSNYVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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